N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c26-20(23-13-15-4-1-2-7-22-15)21(27)24-14-19-25(8-3-9-32-19)33(28,29)16-5-6-17-18(12-16)31-11-10-30-17/h1-2,4-7,12,19H,3,8-11,13-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVBKHUZVCNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The chemical formula of this compound is C22H26N4O9S2. The compound features a benzodioxin moiety, which is known for its diverse biological activities. The presence of oxazinan and pyridine groups further enhances its potential as a therapeutic agent.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the formation of the oxazinan ring and the introduction of the sulfonyl and pyridinyl groups. A typical synthetic route may include:
- Formation of the Benzodioxin Core : Starting from 2,3-dihydrobenzo[b][1,4]dioxin, reactions with appropriate sulfonating agents lead to the formation of sulfonyl derivatives.
- Construction of the Oxazinan Ring : Utilizing methods such as cyclization reactions with amino acids or amines can yield the oxazinan structure.
- Final Coupling : The final step typically involves coupling with pyridinylmethyl groups to form the complete structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzodioxin structure. For instance:
- A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibited significant inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. The IC50 values for related compounds ranged from 0.88 µM to 12 µM .
| Compound | IC50 (µM) |
|---|---|
| Compound 3 | 12 ± 1.6 |
| Compound 4 | 5.8 ± 0.10 |
| Compound 10 | 0.88 ± 0.090 |
This data suggests that modifications to the benzodioxin core can enhance biological activity against cancer cells.
The proposed mechanism involves:
- Inhibition of DNA Repair : By targeting PARP1, these compounds interfere with DNA repair mechanisms in cancer cells, leading to increased apoptosis.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cell lines, further contributing to their anticancer effects.
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Study on PARP Inhibitors : A comparative analysis showed that certain benzodioxin derivatives not only inhibited PARP activity but also showed synergistic effects when combined with traditional chemotherapeutics .
- In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor growth rates compared to controls, indicating a promising therapeutic profile .
Comparison with Similar Compounds
Key Observations :
- Unlike ’s compound, which lacks a sulfonyl group, the target’s sulfonate may improve aqueous solubility and electrostatic interactions.
- The oxazinan ring’s flexibility contrasts with the rigid benzodiazepine (11f) or pyrimidine (7k) scaffolds, suggesting divergent binding modes .
Bioactivity and Target Profiling
While direct bioactivity data for the target compound is unavailable, highlights that structural similarity often correlates with shared bioactivity profiles and target interactions . For example:
- Sulfonyl-containing compounds : May inhibit enzymes like sulfotransferases or bind to sulfhydryl-rich domains in receptors.
- Oxazinan derivatives : Flexibility could enable adaptation to conformational changes in targets such as G protein-coupled receptors (GPCRs).
- Pyridine-substituted analogs : ’s compound and 11f suggest pyridine moieties enhance solubility and π-π stacking with aromatic residues in binding pockets.
Clustering analysis () implies the target compound may group with other sulfonylated heterocycles, sharing modes of action such as enzyme inhibition or allosteric modulation .
Spectroscopic and Physicochemical Comparisons
demonstrates that NMR chemical shifts in specific regions (e.g., dihydrobenzo[b][1,4]dioxin protons) can pinpoint substituent locations . For the target compound:
- Protons on the dihydrobenzo[b][1,4]dioxin ring (δ 6.5–7.5 ppm) and oxazinan methylene groups (δ 3.0–4.0 ppm) would likely show distinct shifts compared to benzodiazepine (11f) or pyrimidine (7k) analogs.
- The sulfonyl group’s electron-withdrawing effect may deshield adjacent protons, altering δ values in regions analogous to ’s "Region A/B" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
